Niometacin

Description

Historical Perspectives in Chemical Biology Research

The historical perspective surrounding Niometacin in chemical biology research is not explicitly detailed in the provided search results. However, the broader field of chemical biology, which focuses on developing and applying chemical techniques to study biological systems, has a significant history. imperial.ac.ukillinois.eduucr.edu This field has evolved to address biomedical problems and increase the understanding of biological systems at a molecular level. illinois.edu Research in chemical biology often involves the design and synthesis of small molecules, like this compound, as tools to investigate biological processes. illinois.edu The inclusion of this compound in historical lists of pharmaceutical substances suggests it was considered within the scope of drug research at some point. archive.org

Overview of this compound's Classification and Significance as a Chemical Entity in Research

Evolution of Research Interest in Indole-Derived Compounds and Analogs

This compound is related to indole-derived compounds, a class of molecules that has seen significant and sustained research interest. wikipedia.orgnih.govnih.govrsc.org Indole (B1671886) is a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, and its derivatives are widely distributed in nature, including in essential amino acids like tryptophan and neurotransmitters like serotonin. wikipedia.orgnih.gov The historical interest in indole chemistry dates back to the study of the dye indigo. wikipedia.org Over time, research intensified as indole substituents were found in numerous important alkaloids. wikipedia.orgrsc.org

Indole derivatives are considered very important heterocyclic compounds in drug discovery studies due to their diverse biological activities and therapeutic potential. nih.govnih.gov They have played a major role in cell biology and are found in many natural products. nih.gov Recent research continues to explore indole derivatives for their potential as bioactive molecules against various conditions, including microbes, cancer cells, inflammatory diseases, metabolic disorders, and neurodegenerative diseases. nih.govnih.gov The structural versatility of indoles makes them valuable scaffolds for designing new drugs targeting diverse biological pathways. nih.gov this compound, as a potential indole analog or derivative, falls within this broad and active area of chemical biology and medicinal chemistry research.

While specific detailed research findings solely on this compound were not prominently found in the search results, the extensive research on indole derivatives provides a strong framework for understanding the potential academic interest in compounds structurally related to indoles. The presence of this compound in chemical databases and regulatory lists indicates its existence as a characterized chemical entity, potentially investigated within the broader context of indole chemistry and its biological applications.

Structure

3D Structure

Properties

IUPAC Name |

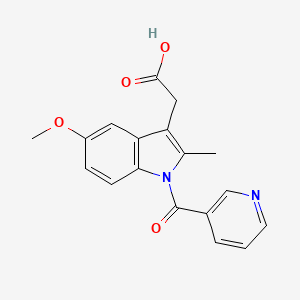

2-[5-methoxy-2-methyl-1-(pyridine-3-carbonyl)indol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11-14(9-17(21)22)15-8-13(24-2)5-6-16(15)20(11)18(23)12-4-3-7-19-10-12/h3-8,10H,9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQOEXWUZHRSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CN=CC=C3)C=CC(=C2)OC)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167735 | |

| Record name | Niometacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16426-83-8 | |

| Record name | 5-Methoxy-2-methyl-1-(3-pyridinylcarbonyl)-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16426-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niometacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016426838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niometacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niometacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIOMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EYW73T7SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Elucidation of Synthetic Routes and Precursor Chemistry

The synthesis of indole (B1671886) and its derivatives, which are relevant structural components of Niometacin, can be achieved through various established routes. A precursor in chemistry is a compound that participates in a chemical reaction to produce another compound wikipedia.org. Classical methods for indole synthesis include the Fischer indole synthesis, which involves the cyclization of phenylhydrazines and ketones or aldehydes under acidic conditions jpionline.orgbhu.ac.increative-proteomics.comresearchgate.net. This method is fundamental for creating the indole ring system bhu.ac.increative-proteomics.com. Another approach is the Madelung synthesis, a base-catalyzed cyclization of 2-(acylamino)-toluenes bhu.ac.in. The Reissert indole synthesis is a multistep reaction involving the condensation of o-nitrotoluene with oxalic ester bhu.ac.inresearchgate.net. Modern variants and alternative methods have also been developed, such as the Bischler–Napieralski reaction and the Leimgruber-Batcho method, particularly useful for large-scale synthesis creative-proteomics.com.

Precursors for indole synthesis vary depending on the chosen route. For the Fischer synthesis, phenylhydrazines and carbonyl compounds are key precursors bhu.ac.increative-proteomics.com. The Madelung synthesis utilizes 2-(acylamino)-toluenes bhu.ac.in. The Leimgruber-Batcho method involves nucleophilic aromatic substitution with 1,2-dihydroquinoline (B8789712) creative-proteomics.com. The selection of precursors dictates the initial structural elements that will be assembled to form the indole core and its substituents.

Modern Synthetic Techniques for Indole-Derived Compounds

Modern synthetic techniques for constructing indole derivatives emphasize efficiency, selectivity, and functional group tolerance jpionline.org. Metal-catalyzed reactions, particularly palladium-catalyzed processes, have become indispensable tools in indole chemistry jpionline.orgresearchgate.net. These methods offer flexible platforms for both the synthesis and functionalization of indoles, allowing for the elaboration of complex molecules and often reducing waste compared to traditional strategies jpionline.org. Palladium-catalyzed reactions, such as the Larock indole synthesis, involve the coupling of 2-iodoaniline (B362364) with internal alkynes to produce indoles with diverse substitution patterns jpionline.org. Buchwald–Hartwig cyclization is another palladium-catalyzed method for forming indoles through the coupling of ortho-halogenated anilines with alkynes or carbonyl compounds irjmets.comorganic-chemistry.org.

C-H activation and functionalization-based methods enable regioselective synthesis of functionalized indoles jpionline.org. Multicomponent reactions (MCRs) offer new avenues for synthesizing complex heterocyclic structures by incorporating multiple fused scaffolds jpionline.org. Flow chemistry is also being explored for more sustainable and efficient synthesis of pharmaceutically relevant indoles, enhancing reaction rates and selectivities jpionline.org. Transition metal catalysts, including copper, ruthenium, rhodium, palladium, and gold, are extensively used in indole synthesis due to their versatility and efficiency jpionline.org. Cascade reactions provide streamlined approaches to indoles and quinolines through sequential bond-forming and breaking processes in a single synthetic operation jpionline.org.

Targeted Derivatization for Academic Exploration

Targeted derivatization of indole compounds is a crucial strategy for academic exploration, allowing for the modification of the indole scaffold to investigate the impact of structural changes on chemical and, in a broader research context, biological properties isfcppharmaspire.comjpionline.org. Derivatization can enhance analytical performance, improve extraction efficiency, and even act as a preservative process for unstable compounds mdpi.comnih.gov.

Design Principles for Novel Analog Synthesis

The design of novel indole analogs involves considering the core indole structure and strategically introducing functional groups or modifying existing ones at various positions (e.g., N-1, C-2, C-3) isfcppharmaspire.comjpionline.org. Design principles often involve bioisosteric replacement, scaffold hopping, and the exploration of substituent effects on electronic and steric properties. Understanding the reactivity of different positions on the indole ring is crucial; for instance, the C-3 position is particularly reactive towards electrophilic substitution bhu.ac.inirjmets.com. N-1 functionalization, involving modification at the nitrogen atom, can significantly alter the properties of indole-based compounds jpionline.org. The goal is to create a library of analogs with systematic structural variations to probe structure-activity relationships.

Stereoselective Synthetic Approaches for this compound Derivatives

Stereoselective synthesis aims for the preferential formation of one stereoisomer (enantiomer or diastereomer) over others msu.edu. For molecules with chiral centers, like many complex organic compounds including potential this compound derivatives, controlling stereochemistry during synthesis is paramount. Stereoselective approaches can involve using chiral catalysts, reagents, or auxiliaries, or designing reactions that inherently favor the formation of a specific stereoisomer msu.edumdpi.com. Examples in indole chemistry and related fields include asymmetric induction and the stereoselective synthesis of specific indole derivatives msu.educhemistryviews.org. Gold(I)-catalyzed cascade reactions have been reported for the stereoselective synthesis of certain heterocyclic derivatives nih.gov. Achieving high stereoselectivity is essential for synthesizing pure enantiomers or diastereomers, which can have distinct chemical and physical properties.

Advanced Coupling and Functionalization Methodologies

Advanced coupling and functionalization methodologies are vital for constructing complex this compound derivatives by forming new carbon-carbon and carbon-heteroatom bonds and introducing specific functional groups. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used for C-C bond formation libretexts.orgopenstax.org. These reactions typically involve a palladium catalyst and coupling partners such as organoboranes and organic halides libretexts.org. Nickel-catalyzed coupling reactions also offer an alternative to precious metal catalysts and exhibit unique reactivity nih.gov. Functionalization techniques allow for the introduction of diverse chemical functionalities onto the indole core or its side chains jpionline.orgirjmets.comgoogle.com. This can include alkylation, acylation, nitration, and the formation of Schiff bases, depending on the desired structural modification isfcppharmaspire.combhu.ac.inresearchgate.net. C-metallation of indoles, followed by reaction with electrophiles, is a route to substituted indoles bhu.ac.in.

Computational Chemistry in Synthesis Design and Reaction Pathway Prediction

Computational chemistry plays an increasingly significant role in modern synthesis design and reaction pathway prediction mi-6.co.jpfrontiersin.org. Computational tools can assist chemists in planning synthetic routes by predicting reaction outcomes, mechanisms, optimal conditions, and yields mi-6.co.jp. Retrosynthesis analysis, working backward from the target molecule to simpler precursors, is significantly aided by computational methods frontiersin.orggithub.com. Rule-based algorithms and data-driven approaches, including those utilizing deep learning and neural networks, are employed to predict retrosynthetic reactions and design synthetic pathways mi-6.co.jpfrontiersin.orggithub.comchemrxiv.orgnih.gov. These methods can help explore new reaction pathways and assess the feasibility and efficiency of different synthetic strategies mi-6.co.jpgithub.com. Computational studies, such as Density Functional Theory (DFT) calculations, can also provide insights into reaction mechanisms and influence stereoselectivity organic-chemistry.org.

Iii. Molecular Interactions and Preclinical Pharmacological Target Research

Investigation of Intracellular Signaling Pathways Modulated by Niometacin

The effect of a compound on intracellular signaling pathways provides insight into its mechanism of action and potential therapeutic effects. Key signaling pathways often investigated include the MAPK, PI3K/Akt, and NF-κB pathways, which are involved in cell proliferation, survival, and inflammation.

There is a lack of specific research investigating the impact of this compound on downstream signaling cascades. Studies in this area would typically involve techniques such as Western blotting or reporter gene assays to measure changes in the phosphorylation status or activity of key signaling proteins after cellular exposure to the compound.

The interconnectedness of cellular signaling pathways means that modulation of one pathway can influence others. However, without initial data on which primary pathways are affected by this compound, any discussion of cross-talk would be entirely speculative.

Comparative Analysis of Molecular Interactions with Related Analogs

The molecular interactions of this compound, primarily through its active metabolite indomethacin (B1671933), and its related analogs with their biological targets, predominantly cyclooxygenase (COX) enzymes, have been a subject of extensive research to understand their mechanism of action and to develop derivatives with improved efficacy and safety profiles. The binding of these compounds to the active site of COX enzymes is a critical determinant of their anti-inflammatory activity.

Indomethacin, the active form of this compound, is a non-selective inhibitor of both COX-1 and COX-2 isoforms. nih.gov Its binding within the COX active site is characterized by key interactions with specific amino acid residues. The carboxyl group of indomethacin typically forms a salt bridge or hydrogen bonds with positively charged or polar residues at the entrance of the active site, such as Arginine-120 (Arg120). nih.govmdpi.com This interaction is a common feature for many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for anchoring the molecule in the correct orientation for inhibition. mdpi.com

Comparative molecular docking studies of indomethacin and its analogs have revealed differences in binding affinities and interaction patterns, which correlate with their inhibitory activities. For instance, various synthesized ester derivatives of indomethacin have shown augmented negative binding energies compared to the parent drug, suggesting a potentially stronger interaction with the target enzyme. nih.gov

The selectivity of some indomethacin analogs for COX-2 over COX-1 is attributed to subtle differences in the active sites of the two isoforms. The COX-2 active site is slightly larger and possesses a side pocket, which can accommodate bulkier substituents that are not well-tolerated by the narrower COX-1 active site. researchgate.net For example, the substitution of the 2'-methyl group of indomethacin with a trifluoromethyl group results in a compound with unexpected COX-2 selectivity. nih.gov This selectivity arises from the insertion of the trifluoromethyl group into a small hydrophobic pocket within the COX-2 active site formed by residues such as Alanine-527, Valine-349, Serine-530, and Leucine-531. nih.gov

Furthermore, the introduction of a methylsulfonyl group in some indomethacin analogs has been shown to enhance COX-2 selectivity by facilitating interaction with the polar side pocket of the COX-2 active site. researchgate.net Docking studies of these analogs have demonstrated high binding scores and favorable interactions within the COX-2 binding pocket. researchgate.net

The following interactive table summarizes the binding energies of several indomethacin analogs in comparison to indomethacin, as determined by molecular docking studies.

| Compound | Binding Energy (kJ/mol) | Reference |

|---|---|---|

| Indomethacin | -141.07 | nih.gov |

| Analog 2a | -149.39 | nih.gov |

| Analog 2b | -146.72 | nih.gov |

| Analog 2c | -160.85 | nih.gov |

| Analog 2e | -159.34 | nih.gov |

| Analog 2f | -140.03 | nih.gov |

| Analog 2g | -150.91 | nih.gov |

Theoretical Modeling of Ligand-Target Interactions

Theoretical modeling, particularly molecular docking and molecular dynamics simulations, plays a pivotal role in elucidating the intricate details of ligand-target interactions at the atomic level. For this compound's active metabolite, indomethacin, and its analogs, these computational techniques have provided valuable insights into their binding modes within the cyclooxygenase active sites.

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. In the case of indomethacin interacting with COX-2, docking simulations have consistently shown the importance of hydrogen bonding and steric interactions. umm.ac.id The carboxyl group of indomethacin is predicted to form a crucial hydrogen bond with the side chain of Leucine-531. umm.ac.id Additionally, steric interactions with a number of hydrophobic residues, including Tryptophan-387, Tyrosine-385, Tyrosine-355, Leucine-352, and Valine-523, contribute to the stability of the ligand-receptor complex. umm.ac.id

The binding energy, a key parameter obtained from docking calculations, provides a quantitative estimate of the strength of the interaction. For the interaction between COX-2 and indomethacin, a binding energy of -103.136 kcal/mol has been reported in some studies. umm.ac.id The Root Mean Square Deviation (RMSD) is another important metric that indicates the similarity between the predicted docked pose and a reference (e.g., crystallographic) pose; a lower RMSD value generally signifies a more accurate prediction. umm.ac.id

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target interaction, allowing researchers to observe the stability and conformational changes of the complex over time. MD simulations of indomethacin analogs complexed with COX-2 have been used to assess the stability of the predicted binding poses from docking studies. nih.gov These simulations can reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the biological system.

The following interactive table presents data from a molecular docking study of indomethacin with the COX-2 enzyme, highlighting key parameters of the predicted interaction.

| Parameter | Value | Reference |

|---|---|---|

| Binding Energy (ΔG) | -103.136 kcal/mol | umm.ac.id |

| RMSD | 1.244 Å | umm.ac.id |

| Key Interacting Residues (Hydrogen Bonding) | Leu531 | umm.ac.id |

| Key Interacting Residues (Steric) | Trp387, Tyr385, Tyr355, Leu352, Val523 | umm.ac.id |

Iv. Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in Chemical Design

Theoretical Frameworks of Structure-Activity Relationships

Pharmacophore Identification and Validation in Chemical Series

While the term "pharmacophore" is typically used for the minimal set of molecular features required for biological recognition and activity of a small molecule, in the context of Niometacin as a niosomal formulation, an analogous concept can be considered for the delivery system itself. The "pharmacophore" of the this compound niosome could be viewed as the essential structural elements and their spatial arrangement within the niosome that are critical for its function in encapsulating and delivering indomethacin (B1671933) effectively. Key components like specific surfactants (e.g., Span 60), cholesterol, and charge inducers are crucial for forming the stable vesicular structure and influencing properties like membrane fluidity and surface charge. wikipedia.orgfishersci.befishersci.ca The precise ratios and interactions between these components constitute the structural basis essential for the niosome's performance, analogous to identifying key functional groups and their geometry in a molecular pharmacophore. Validation involves demonstrating that variations in these essential components or their ratios lead to predictable changes in niosome characteristics and indomethacin delivery. wikipedia.orgfishersci.befishersci.ca

Steric, Electronic, and Lipophilicity Contributions to Activity

Lipophilicity: The lipophilic nature of the surfactants (like Span 60) and cholesterol is fundamental to the formation of the niosome bilayer structure in an aqueous environment. wikipedia.orgfishersci.be The lipophilicity of indomethacin also influences its partitioning into the niosome membrane or core, affecting encapsulation efficiency and release.

Steric Contributions: The size and shape of the surfactant and cholesterol molecules, as well as their packing parameters, dictate the curvature and stability of the niosomal vesicles. Steric hindrance can influence how molecules interact within the bilayer and how indomethacin is accommodated within the niosome.

Electronic Contributions: The inclusion of charged molecules (charge inducers) in the niosome formulation imparts a surface charge (zeta potential) to the vesicles. wikipedia.org This surface charge is critical for colloidal stability, preventing aggregation through electrostatic repulsion. wikipedia.org The electronic properties of the niosome surface also influence its interaction with biological membranes and charged molecules in the physiological environment, impacting cellular uptake and delivery.

Research findings demonstrate that altering the ratios of Span 60, cholesterol, and charge inducers directly impacts niosome size, zeta potential, and encapsulation efficiency, highlighting the contribution of these properties to the formulation's activity. wikipedia.orgfishersci.befishersci.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR aims to develop mathematical models that relate quantitative measures of chemical structure to quantitative measures of biological activity. For this compound, QSAR can be applied to establish relationships between quantifiable structural descriptors of the niosome formulation and its performance metrics as an indomethacin delivery system.

Development of Predictive Models for Chemical Modifications

Predictive models can be developed to forecast the outcome of modifying the this compound formulation's composition or preparation methods. By quantifying the structural features of the niosome (e.g., molar ratios of components, physical properties like size and zeta potential) and correlating them with quantitative measures of activity (e.g., encapsulation efficiency, percentage drug release at specific time points, stability over time), QSAR models can be built. wikipedia.orgfishersci.befishersci.ca These models can help predict how changes in the type or ratio of surfactant, cholesterol content, or charge inducer concentration will affect the niosome's characteristics and indomethacin delivery profile. Such models are invaluable for optimizing formulation parameters systematically and reducing the need for extensive experimental trials. Research provides data on how varying component ratios affects key parameters, forming the basis for such predictive modeling. wikipedia.orgfishersci.befishersci.ca

An example of data that could be used for developing predictive models is shown below, based on the influence of formulation composition on encapsulation efficiency and vesicle size, as indicated in research findings. wikipedia.orgfishersci.be

| Formulation Component Ratios (Span 60:Cholesterol:Charge Inducer) | Encapsulation Efficiency (%) | Vesicle Size (nm) |

| Specific Ratio 1 | Data Point 1 | Data Point 1 |

| Specific Ratio 2 | Data Point 2 | Data Point 2 |

| Specific Ratio 3 | Data Point 3 | Data Point 3 |

| ... | ... | ... |

Note: Specific numerical data points would be extracted from detailed research tables if available.

Application of Machine Learning and Neural Networks in SAR/QSAR

Machine learning (ML) and neural networks (NN) are increasingly applied in QSAR analysis, particularly for complex systems. For this compound niosomes, ML/NN models can be trained on experimental data correlating formulation parameters (structural descriptors) with performance outcomes (activity). These algorithms can identify complex, non-linear relationships that might not be apparent through traditional statistical methods. ML/NN can be used to build robust predictive models for optimizing niosome composition for desired properties like maximum encapsulation efficiency, controlled release rate, or enhanced stability. While specific applications to this compound niosomes might not be extensively documented in broad searches, the principles of using ML/NN for predicting nanoparticle properties based on their composition and preparation are well-established and directly applicable to this system.

Molecular Descriptors and Their Role in QSAR

In the QSAR analysis of this compound niosomes, the "molecular descriptors" are not limited to the indomethacin molecule itself but encompass descriptors characterizing the niosome formulation. These descriptors can be broadly categorized:

Compositional Descriptors: Represent the quantitative makeup of the formulation, such as the molar ratios or weight percentages of surfactant, cholesterol, and charge inducer.

Component Descriptors: Physicochemical properties of the individual components (Span 60, cholesterol, charge inducer, indomethacin) like molecular weight, LogP, polar surface area, and molar volume, which influence their behavior in the formulation.

Formulation Descriptors: Experimentally determined or calculated properties of the resulting niosomes, including average vesicle size, polydispersity index, zeta potential, and lamellarity. wikipedia.orgfishersci.befishersci.ca

These descriptors serve as the input variables for QSAR models, allowing the establishment of mathematical relationships between the quantifiable characteristics of the this compound formulation and its performance metrics (activity). By analyzing the correlation between these descriptors and observed activities (e.g., encapsulation efficiency, release rate), the key structural factors driving the formulation's performance can be identified, guiding rational design and optimization.

Conformational Analysis and its Influence on Molecular Recognition

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The conformation of a molecule plays a crucial role in its interaction with biological targets, a process known as molecular recognition. The specific three-dimensional shape of a ligand must be complementary to the binding site of its biological target (such as a protein or enzyme) for effective binding and activity.

The bioactive conformation is the specific conformation that a ligand adopts when it binds to its target. This conformation may or may not be the lowest energy conformation of the free ligand in solution. Understanding the conformational landscape of a molecule is essential for predicting how it will interact with a binding site and for designing molecules that can adopt the required bioactive conformation. Techniques such as computational modeling (e.g., molecular dynamics simulations) are used to explore the possible conformations of a molecule and estimate their relative stabilities.

Molecular recognition involves the specific non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) between a ligand and its binding partner. The precise arrangement of atoms in both the ligand and the target, determined by their conformations, dictates the nature and strength of these interactions. Conformational changes in either the ligand or the target (induced fit) can occur upon binding, further influencing the recognition process.

Specific details regarding the conformational analysis of this compound and how its different conformations influence its molecular recognition properties with a particular biological target were not found in the reviewed literature. Research in this area would typically involve computational studies to map the molecule's potential energy surface and experimental techniques to determine preferred conformations in solution or when bound to a target.

Ligand-Based and Receptor-Based Drug Design Principles (Academic Focus)

Drug design is the inventive process of finding new medications based on the knowledge of a biological target. Two major approaches in rational drug design are ligand-based drug design (LBDD) and receptor-based drug design (RBDD). These approaches are widely used in academic research to understand molecular interactions and design novel chemical entities with desired biological activities.

Receptor-Based Drug Design (RBDD) , also known as structure-based drug design (SBDD), utilizes the known three-dimensional structure of the biological target. This structural information, typically obtained through techniques like X-ray crystallography or NMR spectroscopy, allows researchers to visualize the binding site and design ligands that are sterically and chemically complementary to it. RBDD methods include molecular docking, which predicts the binding pose and affinity of a ligand within the target's binding site, and de novo design, which constructs new ligands atom by atom or fragment by fragment within the binding pocket. Understanding the interactions between the ligand and specific amino acid residues in the binding site is crucial for optimizing binding affinity and selectivity.

While this compound's reported analgesic activity suggests potential interactions with biological targets involved in pain pathways, the reviewed literature did not provide specific details on the application of LBDD or RBDD principles in the design or optimization of this compound itself or related compounds with a focus solely on this compound. Academic research involving this compound in this context would typically involve identifying its specific target, determining the target's structure, and then applying these drug design methodologies to understand or improve its interaction.

Based on the available search results, detailed research findings and specific data tables illustrating the conformational analysis of this compound, its precise molecular recognition mechanisms with a defined target, or its direct application in detailed ligand-based or receptor-based drug design studies were not found. The mentions of this compound were primarily in the context of its inclusion in QSAR datasets for analgesic activity.

V. Investigation of Biochemical Pathways and Metabolic Interrelations

Impact on Specific Biochemical Cycles and Networks (e.g., Arachidonic Acid Metabolism)

Niometacin's most significant impact is on the arachidonic acid metabolism pathway. nih.govnih.gov This pathway is a critical cascade that produces a group of lipid compounds known as eicosanoids, which are key mediators of inflammation, pain, and fever. britannica.comnih.gov The synthesis of these molecules begins with the release of arachidonic acid from the cell membrane's phospholipids (B1166683) by the enzyme phospholipase A2. researchgate.netyoutube.com Once liberated, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. medscape.com

This compound primarily acts as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govpatsnap.compatsnap.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), prostacyclin, and thromboxanes. wikipedia.orgnih.govmedchemexpress.com By inhibiting COX, this compound effectively reduces the production of these pro-inflammatory and physiologically active compounds. nih.govpatsnap.com

A study conducted on healthy individuals demonstrated that treatment with this compound led to a significant reduction in the urinary excretion of several key prostaglandins and thromboxane (B8750289) B2. nih.gov The specific reductions are detailed in the table below.

| Metabolite | Percentage Reduction in Urinary Excretion |

|---|---|

| Prostaglandin (B15479496) E2 (PGE2) | 61.2% |

| Prostaglandin F2 alpha (PGF2α) | 41.2% |

| 6-keto-Prostaglandin F1 alpha (6-keto-PGF1α) | 59.0% |

| Thromboxane B2 (TXB2) | 42.0% |

The inhibition of these specific metabolites has cascading effects on various physiological processes. Prostaglandins are involved in vasodilation, inflammation, and the regulation of smooth muscle contraction. britannica.comwikipedia.org Thromboxanes are potent vasoconstrictors and promoters of platelet aggregation. wikipedia.org Therefore, by suppressing their synthesis, this compound can modulate these biological responses.

Modulation of Enzyme Systems within Biosynthetic or Catabolic Pathways

The primary enzyme system modulated by this compound is the cyclooxygenase (COX) family of enzymes. nih.govpatsnap.com As a non-selective NSAID, it inhibits both COX-1 and COX-2 isoforms. patsnap.compatsnap.comnih.gov

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is involved in maintaining physiological functions such as protecting the gastric mucosa and supporting platelet aggregation. nih.govourbiochemistry.com

Cyclooxygenase-2 (COX-2): This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is primarily responsible for the production of prostaglandins at sites of inflammation. nih.govnih.gov

The inhibitory action of this compound on these enzymes prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for other prostaglandins and thromboxanes. mdpi.com This blockade is the central mechanism behind its anti-inflammatory effects. patsnap.com

In addition to its direct effects on COX, the reduction in prostaglandin synthesis can indirectly influence other enzymatic pathways. For instance, the same study that demonstrated the reduction in prostaglandin excretion also noted a 62% decrease in plasma renin activity. nih.gov Renin is a key enzyme in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance. This suggests an indirect modulation of this critical hormonal and enzymatic cascade by this compound, likely mediated by the reduction in renal prostaglandins which are known to influence renin release.

Interplay with Cellular Homeostasis Mechanisms

Through its inhibition of the arachidonic acid pathway, this compound has a significant interplay with various cellular homeostasis mechanisms. Prostaglandins are potent local hormones that regulate a wide array of physiological processes to maintain a stable internal environment. britannica.comwikipedia.orgnih.gov

The reduction in specific prostaglandins by this compound can affect the following homeostatic functions:

Vascular Homeostasis: Prostaglandins like prostacyclin (PGI2) are powerful vasodilators and inhibit platelet aggregation, thus playing a role in maintaining blood flow and preventing thrombosis. wikipedia.orgnih.gov By inhibiting the synthesis of the precursor to PGI2 (indicated by the reduction in its stable metabolite, 6-keto-PGF1α), this compound can alter this balance. nih.gov

Renal Homeostasis: Prostaglandins are crucial for maintaining renal blood flow and regulating water and sodium excretion. nih.gov The inhibition of renal prostaglandin synthesis by this compound can impair these functions. nih.gov

Gastrointestinal Homeostasis: Prostaglandins, particularly those produced via COX-1, are vital for protecting the stomach lining from acid-induced damage. ourbiochemistry.com Inhibition of this protective mechanism is a well-known consequence of non-selective NSAID action.

Inflammatory and Immune Homeostasis: Prostaglandins are key mediators of the inflammatory response, contributing to the classic signs of inflammation such as redness, swelling, and pain. britannica.com They also play a role in modulating the activity of immune cells. ashpublications.orgkarger.com By suppressing prostaglandin production, this compound helps to resolve inflammation and restore tissue homeostasis.

The broad influence of prostaglandins on cellular functions means that their inhibition by this compound can have widespread effects on the body's ability to maintain a steady state.

Vi. Preclinical Research Models and Methodologies for Chemical Compound Investigation

Non-Human In Vivo Experimental Models (Conceptual and Methodological Aspects)

Methodological Considerations for Compound Administration and Sampling in Research Models

We apologize that we cannot fulfill the request to generate a detailed article focusing solely on the preclinical investigation of Niometacin at this time due to the limited availability of specific scientific research on this particular compound.

Ethical Considerations in Preclinical Animal Research Methodologies

The ethical conduct of animal research is a fundamental requirement for any preclinical investigation. All studies involving animals must be designed and conducted in a manner that minimizes pain and distress, reduces the number of animals used, and replaces live animal models with alternatives whenever possible. This framework is guided by the principles of the "3Rs":

Replacement: Using non-animal methods such as in vitro studies, computer modeling, and other alternative research methods to avoid or replace the use of animals.

Reduction: Employing methods that enable researchers to obtain comparable levels of information from fewer animals or to obtain more information from the same number of animals.

Refinement: Utilizing methods that alleviate or minimize potential pain, suffering, or distress, and enhance animal welfare for the animals still used.

Before any research on a compound like this compound could commence, a detailed protocol would need to be submitted to an Institutional Animal Care and Use Committee (IACUC) or a similar ethical review board. This protocol would need to justify the scientific necessity of using animals, detail the specific procedures to be performed, and provide assurances that all measures will be taken to ensure humane treatment.

Table 1: Key Ethical Principles in Preclinical Animal Research

| Principle | Description |

| Scientific Justification | The research must have a clear scientific purpose with the potential to advance knowledge or improve human or animal health. |

| Species Selection | The chosen animal species must be appropriate for the research questions being addressed. |

| Minimization of Pain and Distress | Procedures should be designed to avoid or minimize discomfort, distress, and pain to the animals. This includes the use of appropriate anesthesia and analgesics. |

| Humane Endpoints | Clear criteria should be established for when an animal should be removed from a study to prevent further suffering. |

| Personnel Training | All personnel involved in animal research must be adequately trained in the proper care, handling, and experimental procedures for the species being used. |

This table represents standard ethical guidelines. No specific documents detailing the application of these principles to this compound research were found.

Mechanistic Studies in Isolated Organ/Tissue Preparations

To understand the specific mechanism of action of a compound, researchers often use isolated organ or tissue preparations. These ex vivo techniques allow for the study of a compound's effect on a specific biological system without the complexities of a whole organism. For a compound like this compound, this could involve:

Isolated Organ Baths: A common method where a piece of tissue, such as smooth muscle from the intestine or a blood vessel, is suspended in a temperature-controlled bath containing a physiological salt solution. The contractile or relaxation responses of the tissue upon exposure to the compound are measured, providing insights into its potential effects on muscle function or blood pressure.

Langendorff Heart Preparation: An isolated mammalian heart is perfused with an oxygenated solution, allowing researchers to study the effects of a substance on heart rate, contractility, and coronary blood flow.

Tissue Slices: Thin slices of organs like the liver or kidney can be kept viable in culture for short periods to study metabolic effects, cellular uptake, or toxicity of a compound.

These studies are crucial for identifying the molecular targets of a drug and understanding its pharmacological profile.

Table 2: Examples of Isolated Tissue Preparations and Their Applications

| Tissue/Organ Preparation | Potential Research Application |

| Guinea Pig Ileum | Study of effects on smooth muscle contraction and neurotransmission. |

| Rat Aorta Rings | Investigation of vasoconstrictor or vasodilator properties. |

| Isolated Perfused Kidney | Analysis of effects on renal function and filtration. |

| Liver Slices | Assessment of metabolic pathways and potential hepatotoxicity. |

This table provides examples of standard methodologies. No published studies detailing the use of these techniques for the investigation of this compound were identified.

Proteomic and Metabolomic Profiling in Response to Compound Exposure

Proteomics and metabolomics are powerful "omics" technologies that provide a broad, unbiased view of the molecular changes within a biological system in response to a chemical compound.

Proteomics is the large-scale study of proteins. In preclinical research, exposing cells or tissues to a compound like this compound and then analyzing the changes in protein expression can help identify the pathways and cellular processes affected by the compound. This can reveal its mechanism of action, identify biomarkers of its effect, and uncover potential off-target effects.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By analyzing the metabolome after exposure to a compound, researchers can gain a snapshot of the physiological state of the cell or organism and understand how the compound alters its metabolic pathways.

Table 3: Applications of Proteomics and Metabolomics in Compound Investigation

| "Omics" Field | Key Applications |

| Proteomics | - Target identification and validation- Mechanism of action elucidation- Biomarker discovery for efficacy or toxicity- Understanding drug resistance mechanisms |

| Metabolomics | - Mapping of compound-induced metabolic pathway alterations- Identification of biomarkers for drug response- Assessment of physiological or toxicological effects- Elucidating the functional impact of protein changes |

This table describes the general application of these technologies. No specific proteomic or metabolomic data related to this compound exposure is available in the public domain.

Vii. Advanced Analytical Techniques for Research and Chemical Characterization

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment in Research Samples

Spectroscopic methods are fundamental in determining the structure of Niometacin and assessing the purity of synthesized or isolated research samples. These techniques interact with the molecule in different ways, providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in the ¹H NMR spectrum, researchers can identify different types of protons and their relative numbers and environments. iiarjournals.orgnih.goviiarjournals.orgnih.govgoogle.comtandfonline.comtandfonline.com For example, the characteristic signals for the methyl groups, the methylene (B1212753) group adjacent to the carboxylic acid, and the aromatic protons on the indole (B1671886) and nicotinoyl rings would be observed and assigned. iiarjournals.orgiiarjournals.orggoogle.comtandfonline.comtandfonline.com

¹³C NMR spectroscopy provides information about the carbon skeleton, showing a distinct signal for each unique carbon environment in the molecule. iiarjournals.orgnih.goviiarjournals.orgnih.govtandfonline.com Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of this compound's structure. nih.govmdpi.com Furthermore, the sensitivity of NMR to different chemical environments makes it valuable for detecting and quantifying impurities in a research sample, as signals from impurities will appear in addition to those of this compound. iiarjournals.orgiiarjournals.orggoogle.comtandfonline.comtandfonline.com

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), often coupled with chromatography (LC-MS or GC-MS), are commonly employed. iiarjournals.orgiiarjournals.orgnih.govtandfonline.commdpi.comresearchgate.netnih.govnih.gov

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺ or [M+H]⁺) provides the molecular weight of this compound. iiarjournals.orgnih.govtandfonline.com Fragmentation patterns, observed as peaks at lower m/z values, result from the breaking of specific bonds in the ionized molecule. iiarjournals.orgtandfonline.com These fragmentation pathways are characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and substructures within this compound. iiarjournals.orgtandfonline.com Coupling MS with chromatographic techniques like HPLC (LC-MS) is particularly useful for analyzing complex research mixtures, allowing for the separation of components before their detection and identification by mass spectrometry. mdpi.comjopcr.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. nih.govnih.govgoogle.comtandfonline.comtandfonline.comscielo.br Characteristic absorption bands for functional groups such as the carboxylic acid (C=O, O-H stretch), the amide (C=O stretch), the aromatic rings (C=C stretch), and the methoxy (B1213986) group (C-O stretch) would be expected in the IR spectrum of this compound. google.comtandfonline.comtandfonline.comscielo.br This technique is valuable for confirming the presence of these key functional groups in a synthesized sample. nih.gov

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. scielo.brtandfonline.comresearchgate.net Molecules containing chromophores, such as the conjugated pi systems in the indole and nicotinoyl rings of this compound, will absorb UV-Vis light at characteristic wavelengths. scielo.brtandfonline.comresearchgate.netnih.gov The UV-Vis spectrum can be used for the quantitative analysis of this compound in solution, based on the Beer-Lambert Law. scielo.brresearchgate.net It can also be used to assess the purity of a sample if impurities have different UV-Vis absorption characteristics. scielo.br

Chromatographic Techniques for Compound Separation and Quantification in Research Matrices

Chromatographic techniques are essential for separating this compound from reaction byproducts, impurities, or other components in research matrices and for quantifying its amount.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of non-volatile or semi-volatile compounds like this compound. jopcr.comnajah.edudntb.gov.uaresearchgate.netnih.govijper.orgnih.govresearchgate.net In reversed-phase HPLC, a common mode for analyzing compounds like indomethacin (B1671933) derivatives, the stationary phase is non-polar (e.g., C18), and the mobile phase is a mixture of polar solvents (e.g., water, buffer) and organic solvents (e.g., methanol, acetonitrile). jopcr.comnajah.edunih.govijper.orgnih.govresearchgate.net By optimizing the mobile phase composition and flow rate, this compound can be separated from other components in a sample based on their differential partitioning between the stationary and mobile phases. jopcr.comnajah.edunih.govijper.orgnih.govresearchgate.net

HPLC is invaluable for assessing the purity of this compound research samples. The presence of impurities is indicated by additional peaks in the chromatogram, separate from the main peak corresponding to this compound. jopcr.comnih.govijper.orgresearchgate.net The area under the this compound peak is proportional to its concentration, allowing for accurate quantification. jopcr.comijper.org Various detectors can be used, including UV-Vis detectors (often a Photodiode Array or PDA detector, which provides spectral information for peak identification) and mass spectrometers (LC-MS). jopcr.comnajah.eduijper.orgresearchgate.net Detailed research findings in the context of HPLC for indomethacin derivatives often involve method development and validation studies, determining parameters such as retention time, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jopcr.comijper.orgresearchgate.net For example, a validated RP-HPLC method for indomethacin and its hydrolytic degradants used a C18 column with a mobile phase of methanol, acetonitrile, and sodium acetate (B1210297) buffer, detected at 254 nm. ijper.orgresearchgate.net

Gas Chromatography (GC)

Gas chromatography is typically used for the separation and analysis of volatile or thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, GC can be applied to analyze volatile impurities or degradation products. researchgate.netnih.gov Furthermore, derivatization techniques can be employed to convert non-volatile compounds into volatile derivatives suitable for GC analysis. researchgate.netnih.govnih.gov For example, indomethacin has been analyzed by GC-MS after derivatization to its methyl or trimethylsilyl (B98337) ester. researchgate.netnih.govnih.gov

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Components separate based on their boiling points and interactions with the stationary phase. researchgate.netnih.govnih.gov Detectors such as Flame Ionization Detectors (FID) or Mass Spectrometers (GC-MS) are used to detect and quantify the separated components. researchgate.netnih.govnih.gov GC-MS is particularly useful for identifying volatile impurities or confirming the structure of volatile derivatives of this compound by providing both chromatographic separation and mass spectral information. researchgate.netnih.govnih.gov

Compound Names and PubChem CIDs

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique used for analyzing a wide range of compounds, including small molecules and proteins. It separates analytes based on their charge-to-size ratio within a narrow capillary tube filled with an electrolyte solution, under the influence of a high voltage electric field. youtube.com The differential migration speeds of charged species allow for their separation and subsequent detection.

CE offers several advantages, such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. youtube.comprobes-drugs.org Different modes of CE exist, including Capillary Zone Electrophoresis (CZE), which is commonly used for separating small charged molecules. youtube.com CE can be coupled with various detectors, such as UV-Vis absorbance, fluorescence, and mass spectrometry (MS), to provide both quantitative and qualitative information about the separated components.

In the context of chemical characterization, CE is valuable for assessing the purity of a compound by separating the main component from impurities. A validated capillary zone electrophoresis method, for instance, has been developed for the impurity profiling and determination of Ni(II)(3-OMe-salophene), a different nickel-containing compound, demonstrating the applicability of CE to metal complexes for purity assessment. While specific data on the application of CE for the purity analysis or characterization of this compound was not found in the conducted searches, the principles of CE make it a suitable technique for such purposes. The method could potentially be optimized to separate this compound from synthesis-related impurities or degradation products, providing valuable data on its chemical quality.

X-ray Crystallography and Structural Biology for Ligand-Target Complex Characterization

X-ray crystallography is a fundamental technique in structural biology that provides high-resolution three-dimensional information about the atomic and molecular structure of crystalline substances, including proteins and small molecules. When applied to protein-ligand complexes, it allows researchers to visualize how a small molecule (ligand) binds to its target protein at the atomic level. This detailed structural information is crucial for understanding the molecular basis of recognition, binding affinity, and the mechanism of action of a compound.

The process typically involves obtaining high-quality crystals of the protein alone and/or in complex with the ligand. X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern. This pattern is then processed computationally to reconstruct the electron density map of the molecule, from which the atomic coordinates and thus the 3D structure are determined.

For a compound like this compound, if its protein target(s) were identified, X-ray crystallography of this compound-target protein complexes could reveal the specific amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, van der Waals forces, metal coordination if applicable), and any conformational changes induced in the protein upon ligand binding. This information is invaluable in structure-based drug design and understanding the pharmacological profile of the compound. Although the conducted searches did not yield specific crystal structures of this compound bound to a biological target, the technique remains a cornerstone for elucidating molecular interactions in the field of chemical biology and drug discovery.

Advanced Microscopy Techniques for Cellular Localization Studies

Advanced microscopy techniques enable the visualization of biological structures and molecules within cells with high spatial resolution, often surpassing the limitations of conventional light microscopy. These techniques are essential for studying the cellular localization of compounds and understanding their distribution and accumulation in different cellular compartments.

Techniques such as confocal microscopy and super-resolution microscopy, including Single Molecule Localization Microscopy (SMLM), offer enhanced resolution and contrast for imaging molecules within complex cellular environments. By labeling the compound of interest (or a protein target) with fluorescent probes, researchers can visualize its precise location within the cell, track its movement, and study its co-localization with other cellular components.

For this compound, advanced microscopy could be employed to determine where the compound primarily localizes within cells after administration. This could involve studies to see if it accumulates in the cytoplasm, nucleus, specific organelles (such as mitochondria or lysosomes), or is associated with cellular membranes. Such studies can provide insights into the compound's cellular uptake mechanisms, potential sites of action, and metabolic fate. Advanced microscopy can also be used to study the effects of this compound on cellular morphology or the distribution of other cellular components. While specific research detailing the cellular localization of this compound using advanced microscopy was not found in the conducted searches, these techniques are routinely applied in pharmaceutical research to understand the cellular disposition of drug candidates.

Viii. Future Research Directions and Unexplored Avenues

Potential for Novel Derivative Development

Given that Niometacin itself is a derivative of indometacin, a key area for future research lies in the development of novel this compound derivatives. This could involve structural modifications to potentially enhance efficacy, improve pharmacokinetic profiles, reduce off-target effects, or alter tissue distribution. The process of designing novel molecules can increasingly leverage advanced techniques such as artificial intelligence and structure-based design approaches, as demonstrated in research for other therapeutic areas rsc.org. Exploring different chemical moieties and their impact on this compound's interaction with biological targets is a crucial aspect of this research direction.

Integration with Systems Biology Approaches

Integrating the study of this compound with systems biology approaches represents a significant unexplored avenue. Systems biology aims to understand the complex interactions within biological systems rather than focusing on individual components in isolation. By applying systems biology techniques, researchers could gain a more comprehensive understanding of how this compound perturbs biological networks. This could involve analyzing its effects on gene expression, protein profiles, and metabolic pathways using high-throughput technologies. Such an approach could reveal previously unappreciated mechanisms of action or identify biomarkers that predict response or susceptibility to the compound.

Application in Chemical Probe Development

This compound, or its derivatives, could potentially be developed into chemical probes. Chemical probes are selective small molecules used to perturb biological systems and study protein function or validate potential drug targets imperial.ac.uk. Developing this compound as a chemical probe would require rigorous validation to ensure specificity for its intended target(s) and minimal off-target activity imperial.ac.uk. Such probes could be invaluable tools for dissecting the biological roles of the enzymes or pathways that this compound interacts with, providing insights relevant to both basic science and drug discovery. Research in this area would involve comprehensive studies using various orthogonal approaches to confirm on-target engagement in relevant biological systems imperial.ac.uk.

Exploration of New Pharmacological Target Classes

While this compound is known as an analgesic and an indometacin derivative, future research could explore its potential interaction with new pharmacological target classes beyond those traditionally associated with NSAIDs ncats.io. This could involve high-throughput screening against diverse target libraries or using computational methods to predict potential interactions based on its chemical structure. Identifying novel targets could uncover new therapeutic applications for this compound or its derivatives in areas unrelated to inflammation or pain. Research on other compounds has shown the possibility of identifying new targets through systematic screening and analysis hodoodo.com.

Methodological Advancements in this compound Research

Advancements in research methodologies will significantly impact future studies on this compound. This includes the application of emerging techniques in data collection, analysis, and interpretation utk.edumefassociates.com. For instance, the use of advanced imaging techniques could provide better insights into the distribution and activity of this compound in vivo. nih.gov. Furthermore, the application of artificial intelligence and machine learning algorithms could aid in analyzing complex biological datasets generated from systems biology studies or in predicting the properties of novel derivatives rsc.orgutk.edu. Methodological innovations in areas such as clinical trial design, though outside the scope of this article's content exclusions, also represent broader advancements in pharmaceutical research that could eventually impact the study of compounds like this compound frontiersin.org. The development of more sensitive and specific analytical methods for detecting and quantifying this compound in biological matrices would also be beneficial.

| Future Research Area | Potential Approaches | Expected Outcome |

| Novel Derivative Development | Structural modification, AI-driven design, Structure-based design | Enhanced efficacy, improved pharmacokinetics, reduced toxicity, new applications |

| Integration with Systems Biology | Transcriptomics, Proteomics, Metabolomics, Network analysis | Deeper understanding of mechanisms, identification of biomarkers |

| Application in Chemical Probe Development | Synthesis of labeled compounds, rigorous validation (orthogonal approaches) | Tools for target validation and biological pathway dissection |

| Exploration of New Pharmacological Targets | High-throughput screening, Computational target prediction | Identification of novel therapeutic applications |

| Methodological Advancements | Advanced imaging, AI/Machine Learning in data analysis, Improved analytical methods | More precise data, better predictive models, enhanced understanding of behavior |

Q & A

Basic Research Questions

Q. How can researchers design experiments to determine Niometacin’s mechanism of action in inflammatory pathways?

- Methodological Answer : Begin with in vitro assays (e.g., COX-1/COX-2 inhibition assays) to assess enzyme selectivity. Pair this with molecular docking simulations to predict binding affinities. Validate findings using cell-based models (e.g., LPS-induced cytokine release in macrophages). Ensure dose-response curves and controls (e.g., indomethacin as a comparator). Literature reviews should precede experimental design to identify gaps and align with established protocols .

Q. What statistical approaches are suitable for analyzing dose-dependent efficacy and toxicity data for this compound?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for comparing multiple groups, followed by post-hoc tests (e.g., Tukey’s HSD). For toxicity, Kaplan-Meier survival analysis or probit models can quantify LD₅₀. Always report confidence intervals and effect sizes, avoiding overreliance on p-values .

Q. How should researchers validate this compound’s purity and structural identity during synthesis?

- Methodological Answer : Employ orthogonal techniques:

- Purity : HPLC with UV detection (≥95% purity threshold).

- Structural confirmation : NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS).

- Crystallinity : X-ray diffraction for novel derivatives. Cross-reference with spectral databases (e.g., SciFinder) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data be resolved?

- Methodological Answer : Conduct a systematic review to map discrepancies (e.g., variable bioavailability in rodent vs. human models). Use meta-analysis to pool data, adjusting for covariates (e.g., metabolic enzymes like CYP2C9). Validate hypotheses via in situ perfusion assays or transgenic models. Apply the PICOT framework to refine comparisons (e.g., Population: CYP2C9 polymorphisms; Intervention: this compound dosing regimens) .

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in chronic inflammation models?

- Methodological Answer :

- Targeted screens : High-content screening (HCS) for off-target interactions (e.g., phospholipase A₂ inhibition).

- Structural analogs : Synthesize derivatives with modified side chains (e.g., replacing methyl groups with halogens) to enhance COX-2 specificity.

- In vivo validation : Use conditional knockout models (e.g., COX-2⁻/⁻ mice) to isolate mechanism-specific effects .

Q. How can researchers address ethical and reproducibility challenges in this compound’s preclinical studies?

- Methodological Answer :

- Ethics : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes.

- Reproducibility : Pre-register protocols (e.g., OSF registries) and share raw data/open-source code for analytical pipelines. Use blinded outcome assessments and randomized trial designs .

Q. What computational tools are effective for predicting this compound’s metabolite interactions?

- Methodological Answer : Combine QSAR models (Quantitative Structure-Activity Relationships) with enzyme kinetics data (e.g., Vmax, Km). Machine learning platforms like AutoGluon or DeepChem can predict CYP450-mediated metabolism. Validate with in vitro microsomal assays (e.g., human liver microsomes) .

Data Interpretation & Contradiction Management

Q. How should researchers interpret conflicting results between this compound’s in vitro potency and in vivo efficacy?

- Methodological Answer : Evaluate bioavailability factors (e.g., plasma protein binding, first-pass metabolism). Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Perform tissue-specific PK/PD modeling (e.g., synovial fluid concentrations in arthritis models) .

Q. What frameworks guide the prioritization of this compound research questions in understudied populations?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Novelty : Investigate this compound’s effects in aging populations with comorbid metabolic syndromes.

- Relevance : Align with global health priorities (e.g., WHO’s focus on NSAID safety in polypharmacy) .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.